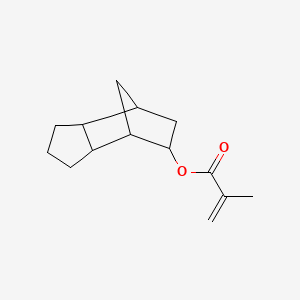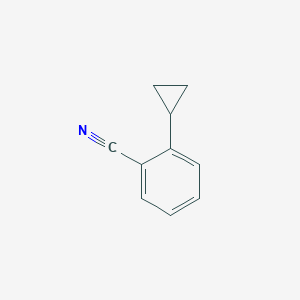
2-Cyclopropylbenzonitrile
Overview
Description
2-Cyclopropylbenzonitrile is an organic compound with the molecular formula C10H9N. It consists of a benzene ring substituted with a nitrile group (–CN) and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclopropylation of Benzonitrile: : One common method involves the cyclopropylation of benzonitrile. This can be achieved through the reaction of benzonitrile with cyclopropyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
-
Grignard Reaction: : Another method involves the Grignard reaction where cyclopropylmagnesium bromide reacts with benzonitrile to form 2-Cyclopropylbenzonitrile. This reaction typically requires an inert atmosphere and anhydrous solvents to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above methods, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-Cyclopropylbenzonitrile can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst, resulting in the formation of amines or other reduced products.
-
Substitution: : The nitrile group in this compound can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd
Substitution: Amines, Alcohols, Bases (e.g., NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, hydrocarbons
Substitution: Amides, esters
Scientific Research Applications
2-Cyclopropylbenzonitrile has diverse applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Some derivatives of this compound are investigated for their potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Cyclopropylbenzonitrile and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The cyclopropyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
2-Cyclopropylbenzonitrile can be compared with other nitrile-substituted aromatic compounds:
Benzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
2-Methylbenzonitrile: Substituted with a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
2-Phenylbenzonitrile: Contains a phenyl group, which significantly alters its reactivity and applications compared to the cyclopropyl group.
The unique cyclopropyl group in this compound imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological contexts.
Properties
IUPAC Name |
2-cyclopropylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBFODKGYNZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553211 | |
| Record name | 2-Cyclopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3154-99-2 | |
| Record name | 2-Cyclopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


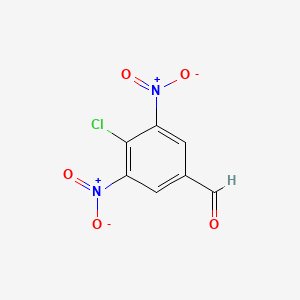
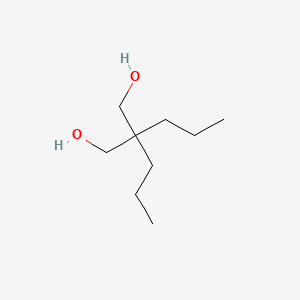
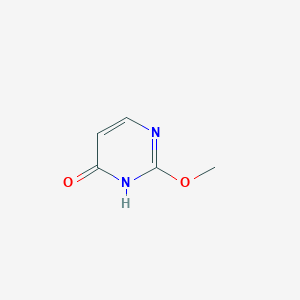

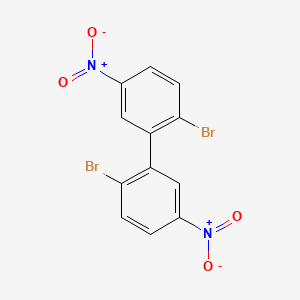

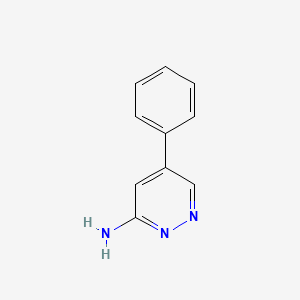
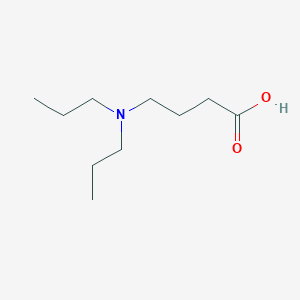
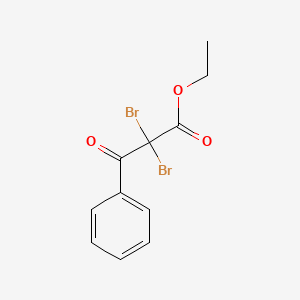

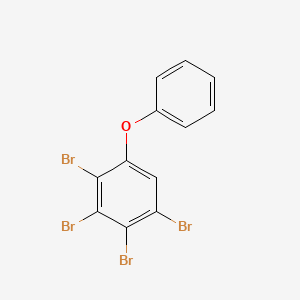
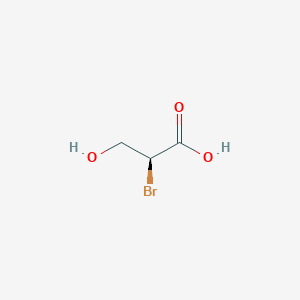
![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)
